molecular formula C13H25BLiNO3S B8206345 Lithium triisopropoxy(5-methylthiazol-2-yl)borate

Lithium triisopropoxy(5-methylthiazol-2-yl)borate

Cat. No.: B8206345
M. Wt: 293.2 g/mol
InChI Key: FGOLJPCYPZBSFR-UHFFFAOYSA-N
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Description

Lithium triisopropoxy(5-methylthiazol-2-yl)borate (MFCD32696790) is an air-sensitive organoboron reagent supplied as a crystalline solid for research applications. With a molecular formula of C13H25BLiNO3S and a molecular weight of 293.16 g/mol, this compound must be stored under an inert atmosphere at 2-8°C to maintain stability . It is classified as a Dangerous Good (UN 1759, Class 8) and poses health hazards, including toxicity if swallowed and causing severe skin burns and eye damage (H302, H314) . As a borate derivative, this compound falls under the broader category of boron-containing substances assessed for their environmental and health impacts, underscoring the need for careful handling and disposal in a laboratory setting . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, where it acts as a stabilized boronate ester precursor for introducing the 5-methylthiazol-2-yl heterocyclic moiety into more complex molecular architectures. The 5-methylthiazole group is a privileged structure in medicinal chemistry, frequently found in ligands for various biological targets, making this reagent valuable for the synthesis of novel pharmaceutical candidates and agrochemicals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

lithium;(5-methyl-1,3-thiazol-2-yl)-tri(propan-2-yloxy)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BNO3S.Li/c1-9(2)16-14(17-10(3)4,18-11(5)6)13-15-8-12(7)19-13;/h8-11H,1-7H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOLJPCYPZBSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(S1)C)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BLiNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation of the Heterocyclic Substrate

The synthesis begins with the lithiation of 5-methylthiazole at low temperatures (−78°C) using a strong lithiating agent such as n-butyllithium (n-BuLi). This step generates the lithium thiazolide intermediate, which is highly reactive and requires careful temperature control to prevent decomposition. The electron-withdrawing nature of the thiazole ring and the steric effects of the 5-methyl group influence the lithiation efficiency, necessitating precise stoichiometry.

Borylation with Triisopropyl Borate

Following lithiation, triisopropyl borate (B(OiPr)₃) is introduced to the reaction mixture. The boron reagent reacts with the lithium thiazolide to form the this compound complex. This step is conducted under inert conditions to prevent hydrolysis or protodeboronation. The bulky isopropyl groups on the borate confer stability, enabling the product to be stored at room temperature for extended periods without significant degradation.

Workup and Isolation

After borylation, the solvent (typically tetrahydrofuran, THF) is removed under reduced pressure, and the crude product is dried at elevated temperatures (e.g., 80°C) to yield the lithium borate as a solid. Notably, the compound is often used directly in subsequent reactions without further purification, as purification steps may reintroduce instability.

Optimization of Reaction Conditions

Temperature and Solvent Systems

The lithiation step requires cryogenic conditions (−78°C) to suppress side reactions, while the borylation proceeds efficiently at gradual warming to room temperature. THF is the solvent of choice due to its ability to stabilize organolithium intermediates and dissolve boron reagents. Co-solvents such as hexane may be employed to enhance solubility during workup.

Stoichiometric Considerations

A molar ratio of 1:1 between 5-methylthiazole and n-BuLi is critical to avoid over-lithiation. Excess triisopropyl borate (1.5–2.0 equivalents) ensures complete conversion of the lithium thiazolide to the borate. Deviations from this ratio may result in unreacted starting material or borate oligomers.

One-Pot Lithiation-Borylation-Coupling Sequences

Recent advances have integrated the synthesis of LTBs with downstream Suzuki-Miyaura coupling (SMC) reactions in a single pot. This approach eliminates the need to isolate the borate, streamlining the production of biaryl or heterobiaryl products.

Procedure Overview

  • Lithiation : 5-Methylthiazole is treated with n-BuLi at −78°C.

  • Borylation : Triisopropyl borate is added, and the mixture is warmed to room temperature.

  • Coupling : Without isolating the borate, an aryl halide, palladium catalyst (e.g., XPhos Pd G3 precatalyst), and aqueous base are introduced to initiate the SMC reaction.

Advantages and Limitations

  • Efficiency : The one-pot method reduces handling of air-sensitive intermediates and improves overall yield (typically 70–95% for coupled products).

  • Substrate Compatibility : Electron-deficient aryl halides and heteroaryl electrophiles couple efficiently, but substrates with acidic protons (e.g., unprotected amines) require prior functionalization.

  • Catalyst Loading : Optimal results are achieved with 3 mol% palladium precatalyst, though lower loadings (1 mol%) remain effective for aryl chlorides.

Comparative Analysis of Borate Synthesis Methods

ParameterClassical Boronic Acid SynthesisLithium Triisopropyl Borate Method
StabilityProne to protodeboronationStable under air for months
PurificationChromatography often requiredUsed crude without purification
Reaction TemperatureAmbient to refluxCryogenic to ambient
Functional Group ToleranceLimited by boronic acid stabilityHigh (tolerates nitro, ester groups)

Challenges and Mitigation Strategies

Byproduct Formation

Residual lithium salts from the reaction (e.g., LiOR) can complicate downstream applications. Washing the crude product with non-polar solvents (e.g., hexane) minimizes contamination.

Scalability

Scaling the cryogenic step poses engineering challenges. Continuous flow systems have been proposed to address this, enabling larger-scale production of LTBs .

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropoxy(5-methylthiazol-2-yl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of boron-containing compounds .

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

Lithium triisopropoxy(5-methylthiazol-2-yl)borate serves as a nucleophile in Suzuki-Miyaura coupling reactions, a vital method for forming carbon-carbon bonds. This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The use of lithium triisopropoxy borates provides several advantages:

  • Stability : These borates are more stable than their boronic acid counterparts, reducing the risk of decomposition during storage and reaction processes .
  • Mild Reaction Conditions : The reactions can be conducted under mild conditions, making them suitable for sensitive substrates .
  • Versatility : They can couple with a range of electrophiles, including aryl halides and heterocycles, yielding products with good to excellent yields .

2. Synthesis of Heterocyclic Compounds

The compound is particularly effective in synthesizing heterocyclic compounds, which are essential in medicinal chemistry due to their biological activities. For instance, this compound has been utilized to couple various heterocycles with aryl halides, resulting in the formation of bioactive compounds that may exhibit anti-tumor properties .

Case Study 1: Coupling Reactions Involving Sensitive Heterocycles

A study demonstrated the successful application of this compound in a one-pot lithiation-borylation-Suzuki-Miyaura coupling reaction involving sensitive heterocycles. The results indicated that these borates could effectively couple even under conditions that would typically lead to degradation or low yields with standard boronic acids. The study highlighted that the bulky isopropyl groups in the borate structure help protect against protodeboronation, enhancing overall yield and stability .

Case Study 2: Synthesis of Bioactive Molecules

Another investigation focused on synthesizing novel compounds containing thiazole rings using this compound as a key reagent. The synthesized compounds exhibited significant biological activity, particularly as potential anti-tumor agents. This underscores the relevance of this compound in drug discovery and development .

Mechanism of Action

The mechanism of action of lithium triisopropoxy(5-methylthiazol-2-yl)borate involves its interaction with molecular targets such as enzymes and proteins. The borate group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s key structural analogs include lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate (CAS 2095458-45-8) and lithium triisopropoxy(1-methylimidazol-2-yl)borate. These compounds share the triisopropoxyborate core but differ in their heteroaromatic substituents, leading to distinct molecular weights and electronic properties:

Compound Name Molecular Formula Molecular Weight Substituent Key Features
Lithium triisopropoxy(5-methylthiazol-2-yl)borate C13H25BLiNO3S ~293.2 5-methylthiazol-2-yl Thiazole ring enhances π-acidity; sulfur atom may improve coordination in catalysis
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate C15H24BF3LiNO3 341.10 4-trifluoromethylpyridin-2-yl Electron-withdrawing CF3 group increases stability and alters solubility
Lithium triisopropoxy(1-methylimidazol-2-yl)borate C13H24BLiN3O3 ~294.1 1-methylimidazol-2-yl Imidazole’s basicity may influence reactivity in cross-coupling reactions

Key Observations :

  • Fluorinated pyridinyl borates (e.g., CF3 derivatives) show increased thermal and oxidative stability compared to non-fluorinated analogs .
Functional Comparison with Other Lithium Borates

Lithium Bis(oxalate)borate (LiBOB) and Lithium Difluoro(oxalate)borate (LiDFOB) :

  • Applications : Widely used in solid polymer electrolytes (SPEs) for lithium-ion batteries due to their ability to form stable solid-electrolyte interphases (SEIs) .
  • Contrast: Unlike LiBOB/LiDFOB, triisopropoxy(5-methylthiazol-2-yl)borate’s bulky organic groups likely reduce ionic conductivity but improve solubility in non-polar solvents, making it more suitable for organic synthesis than battery electrolytes.

Lithium Tetraborate (Li2B4O7) and Lithium Triborate (LiB3O5) :

  • Applications : Used in thermoluminescent dosimetry due to high radiation sensitivity .
  • Contrast : The organic substituents in triisopropoxy(5-methylthiazol-2-yl)borate likely preclude dosimetric applications but expand its utility in pharmaceuticals or catalysis .
Hazard and Stability Profiles
  • Hazards : Like its pyridinyl analog, the thiazolyl borate may cause skin and eye irritation (H315, H319) .
  • Storage: Requires inert atmosphere and low temperatures (2–8°C) to prevent decomposition, similar to other organoborates .
Limitations and Challenges
  • Cost : Lithium borates with complex organic substituents are expensive to synthesize, limiting large-scale applications .
  • Conductivity : Bulkier substituents reduce ionic conductivity compared to LiBOB or LiDFOB, restricting battery-related uses .

Biological Activity

Lithium triisopropoxy(5-methylthiazol-2-yl)borate is a boron-containing compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by various research findings.

This compound is synthesized through a reaction involving lithium triisopropyl borate and 5-methylthiazole. The synthesis of boron-containing compounds typically involves the formation of boronic esters or boronates, which can act as nucleophiles in various chemical reactions, including Suzuki-Miyaura coupling reactions. This property is crucial for the development of pharmaceuticals and agrochemicals.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Boron compounds, including this compound, have shown promising antimicrobial properties. Research indicates that certain boron-containing compounds exhibit antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

2. Antitumor Activity

3. Anti-inflammatory Effects

  • Boron compounds have been reported to exhibit anti-inflammatory properties. The mechanism often involves modulation of immune responses and reduction of pro-inflammatory cytokines .

Research Findings and Case Studies

A comprehensive review of the literature reveals several studies that highlight the biological activities of this compound and related compounds:

StudyFindings
Adams et al. (1998)Demonstrated the effectiveness of boronic acids in proteasome inhibition, leading to antitumor activity .
Recent Studies (2023)Highlighted the antibacterial efficacy of methanolic extracts containing boron compounds against MRSA and other pathogens .
Toxicokinetics ResearchInvestigated the absorption and excretion pathways of boron compounds, indicating low acute toxicity but potential reproductive effects at high doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium triisopropoxy(5-methylthiazol-2-yl)borate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves reacting 5-methylthiazole-2-boronic acid derivatives with lithium isopropoxide under anhydrous conditions. Key steps include:

  • Use of Schlenk-line techniques to maintain an inert atmosphere (Ar/N₂) to prevent hydrolysis of the boron center.
  • Stoichiometric control of lithium alkoxide to avoid side reactions (e.g., ligand scrambling).
  • Purification via recrystallization in aprotic solvents (e.g., THF/hexane mixtures) and characterization via ¹¹B NMR to confirm boron coordination geometry (sharp singlet at δ ~10 ppm for tetrahedral borates) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹¹B NMR : To verify the absence of unreacted boronic acid (δ ~30 ppm for trigonal planar boron) and confirm tetrahedral coordination (δ ~10 ppm).
  • ¹H/¹³C NMR : To resolve thiazole ring protons (e.g., δ 7.2–8.5 ppm for aromatic protons) and isopropoxy methyl groups (δ 1.0–1.5 ppm).
  • XRD : To determine crystal structure and assess ligand geometry around boron.
  • Elemental Analysis : To validate stoichiometry, particularly for lithium content, which is prone to variability due to hygroscopicity .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) under N₂ to identify decomposition thresholds (typical for borates: 150–200°C).
  • Solvent Compatibility : Test solubility and decomposition kinetics in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents.
  • Moisture Sensitivity : Monitor hydrolysis via in situ ¹¹B NMR in wet THF to quantify degradation rates. Use Karl Fischer titration to ensure solvent dryness (<10 ppm H₂O) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this boron-thiazole complex?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals (e.g., PBE0 or B3LYP) with a plane-wave basis set (e.g., VASP) to model the boron-thiazole ligand interaction. Include dispersion corrections for non-covalent interactions.
  • Key Analyses :
  • Natural Bond Orbital (NBO) analysis to quantify boron-ligand bond strength.
  • Frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
  • Compare computed ¹¹B NMR chemical shifts with experimental data to validate models .

Q. What role does this compound play in lithium-ion battery electrolytes, and how can its ionic conductivity be optimized?

  • Methodological Answer :

  • Electrochemical Testing : Use AC impedance spectroscopy to measure ionic conductivity in LiPF₆-based electrolytes. Compare with traditional borate salts (e.g., LiBOB).
  • Coordination Studies : Employ Raman spectroscopy to detect ion-pair formation (e.g., shifts in B–O stretching modes).
  • Additive Effects : Screen fluorinated solvents (e.g., FEC) to stabilize the boron-electrolyte interface and reduce decomposition at high voltages (>4.5 V vs Li⁺/Li) .

Q. How do steric and electronic effects of the thiazole substituent influence cross-coupling reaction efficiency?

  • Methodological Answer :

  • Mechanistic Probes : Conduct kinetic studies (e.g., variable-temperature NMR) to compare transmetalation rates with phenylboronic acid analogs.
  • Ligand Tuning : Synthesize derivatives with electron-withdrawing groups (e.g., CF₃) on the thiazole ring to assess electronic effects on boron electrophilicity.
  • DFT Validation : Model transition states for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. How can researchers resolve contradictions between experimental and computational data on boron-ligand bond dissociation energies?

  • Methodological Answer :

  • Experimental Calibration : Use gas-phase ion cyclotron resonance (ICR) mass spectrometry to measure bond dissociation energies directly.
  • Error Analysis in DFT : Test multiple functionals (e.g., GGA vs. meta-GGA) and basis sets to quantify systematic errors.
  • Synchrotron Studies : Perform X-ray absorption near-edge structure (XANES) spectroscopy to probe boron’s local electronic environment experimentally .

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